Product packaging for 2-(4-Morpholinylmethyl)-1,4-oxazepane(Cat. No.:CAS No. 933728-04-2)

2-(4-Morpholinylmethyl)-1,4-oxazepane

Cat. No.: B1463672
CAS No.: 933728-04-2
M. Wt: 200.28 g/mol
InChI Key: VCEXLGUPZCWPRW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound represents a convergence of two important areas in heterocyclic chemistry: morpholine derivatives and oxazepane ring systems. The historical foundation for this compound can be traced through the evolution of both constituent heterocycles, each contributing unique properties to the final molecular architecture.

Morpholine itself has a well-established historical trajectory in organic chemistry. The naming of morpholine is attributed to Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. This early misidentification, while scientifically inaccurate, led to the adoption of a name that has persisted throughout the chemical literature. The compound is characterized by its organic chemical formula O(CH₂CH₂)₂NH, featuring both amine and ether functional groups within a six-membered heterocyclic framework. The dual functionality of morpholine as both a base due to its amine group and its ability to form morpholinium salts when treated with acids like hydrochloric acid has made it a valuable synthetic intermediate throughout the twentieth century.

The historical development of oxazepane chemistry, particularly 1,4-oxazepane derivatives, has been more recent and represents an emerging area of synthetic organic chemistry. Recent advances in synthetic methodology have enabled the preparation of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines, representing a significant advancement in synthetic efficiency. These developments have been driven by the high atom economy and shorter synthetic routes that modern methodologies provide, making oxazepane synthesis more accessible to researchers across multiple disciplines.

The specific compound this compound has emerged from these parallel developments as researchers have sought to combine the favorable properties of morpholine with the structural diversity offered by seven-membered ring systems. The compound has been assigned the molecular formula C₁₀H₂₀N₂O₂ with a molecular weight of 200.28 daltons. Its Chemical Abstracts Service registry number 933728-04-2 indicates its relatively recent entry into the chemical literature, reflecting the contemporary nature of research into complex heterocyclic scaffolds.

Significance in Heterocyclic Chemistry

The structural significance of this compound lies in its unique combination of heterocyclic elements that each contribute distinct chemical and biological properties. The compound represents a sophisticated example of how modern synthetic chemistry can integrate multiple functional units to create molecules with enhanced potential for pharmaceutical and materials applications.

The morpholine component of the molecule provides several critical advantages that have made morpholine-containing compounds valuable in drug discovery and development. Morpholine exhibits a well-balanced lipophilic-hydrophilic profile, reduced pKa value, and a chair-like flexible conformation that makes it particularly suitable for central nervous system applications. The presence of a weak basic nitrogen at the opposite position of the oxygen atom provides the ring with a pKa value similar to the pH of blood, thus enhancing solubility and brain permeability. Additionally, the oxygen atom can form hydrogen bonds while the relatively electron-deficient ring can establish hydrophobic interactions, providing multiple modes of molecular recognition.

The morpholine ring system has demonstrated improved cytochrome P450 3A4 profiles, prolonged bioavailability, and optimal clearance characteristics, being readily oxidized into nontoxic derivatives. These pharmacokinetic advantages have made morpholine derivatives successful in treating various central nervous system diseases, primarily as anxiolytics and antidepressants. The flexible conformation resulting from the equilibrium between chair-like and skew-boat topologies provides optimal features for directing molecular appendages into appropriate spatial arrangements for biological activity.

The 1,4-oxazepane portion of the molecule contributes its own distinct properties to the overall molecular framework. Seven-membered heterocycles like oxazepanes offer conformational flexibility that is intermediate between the rigidity of six-membered rings and the excessive flexibility of larger ring systems. This intermediate flexibility can be advantageous for molecular recognition processes where some degree of conformational adaptation is beneficial but excessive flexibility would be detrimental to binding affinity.

Recent synthetic developments have highlighted the versatility of oxazepane chemistry. New routes to 1,4-oxazepane derivatives from N-propargylamines have demonstrated the synthetic accessibility of these ring systems through modern methodologies. The high atom economy and shorter synthetic routes achievable through these methods have contributed to an explosive growth in oxazepane synthesis in recent years. These synthetic advances have been accompanied by detailed mechanistic studies that provide insight into the formation and reactivity of oxazepane ring systems.

The combination of morpholine and oxazepane functionalities in this compound creates a molecular scaffold that can potentially access both the proven pharmacological advantages of morpholine and the structural diversity offered by seven-membered heterocycles. This dual functionality positions the compound as a valuable building block for further synthetic elaboration and biological evaluation.

Scope of Academic Research and Industrial Relevance

The academic research surrounding this compound and related compounds spans multiple disciplines, reflecting the broad potential applications of this molecular framework. Current research efforts encompass synthetic methodology development, structural characterization, biological evaluation, and applications in drug discovery programs.

Synthetic methodology research has focused on developing efficient routes to oxazepane-containing compounds. Recent work has demonstrated four-step synthesis approaches to bis-morpholine spiroacetals and related scaffolds, with particular emphasis on scalability and high-yielding transformations. These synthetic developments have shown that scaffold synthesis can be performed on large scales, making the compounds accessible for extensive biological screening programs. The methodology allows ready substitution of morpholine rings for 1,4-oxazepanes and the generation of spiroacetal analogues, which are virtually unexplored in drug discovery applications.

The synthetic accessibility of related compounds has been enhanced through the development of novel cyclization reactions. Research has shown that 1,4-oxazepane derivatives can be synthesized through base-mediated cyclization reactions, although optimization of reaction conditions is often required to suppress competing side reactions. For example, urea formation can occur through base-mediated elimination of tert-butanol from Boc carbamates to afford isocyanates, which can then be trapped by decomposition products from dimethylformamide solvent under the reaction conditions.

Structural characterization studies have provided detailed insights into the molecular properties of this compound. The compound has been characterized through multiple analytical techniques, including nuclear magnetic resonance spectroscopy and infrared spectroscopy. Detailed spectroscopic analysis has revealed characteristic absorption bands for the various functional groups within the molecule. The carbon-nitrogen double bond shows absorption in the region of 1629-1599 cm⁻¹ in Fourier transform infrared spectra, while aromatic carbon-hydrogen bonds appear in the range of 3020-3058 cm⁻¹.

Industrial relevance of morpholine-containing compounds extends across multiple sectors, providing context for the potential applications of this compound. Morpholine itself finds extensive industrial use as a pH adjustment additive in both fossil fuel and nuclear power plant steam systems. Its volatility characteristics, which are approximately equivalent to water, allow for even distribution throughout steam systems, providing comprehensive corrosion protection. This industrial application demonstrates the stability and utility of morpholine-containing compounds under demanding operational conditions.

In pharmaceutical applications, morpholine derivatives have achieved significant commercial success. Compounds such as doxapram, phendimetrazine, moclobemide, reboxetine, and aprepitant represent marketed drugs containing morpholine moieties with applications in central nervous system diseases. These successful pharmaceutical applications provide validation for the continued development of morpholine-containing scaffolds like this compound.

The compound library potential of this compound and related scaffolds has been demonstrated through studies showing that these compounds occupy chemical space similar to Food and Drug Administration-approved small-molecule drugs while maintaining structural dissimilarity. This characteristic suggests that such compounds may act upon novel biological targets, representing attractive starting materials for drug discovery programs. The two amine functionalities embedded in the molecular framework allow for sequential functionalization to provide diverse physical compound libraries.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 933728-04-2
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28-200.3 daltons
MFCD Number MFCD18381915
Purity (Commercial) 95%
LogP -0.32
Rotatable Bonds 2

Table 2: Synthetic Approaches to Related Oxazepane Compounds

Starting Materials Synthetic Method Product Type Yield Reference
N-Benzylethanolamine + Epichlorohydrin Two-step, one-pot operation 2-Chloromethylmorpholine 87%
2-Methylidenemorpholine + N-Boc-propanolamine Iodoacetalization + Cyclization 6,7-Spiroacetal 70%
Polymer-supported Homoserine Multi-step solid-phase synthesis 1,4-Oxazepane-5-carboxylic acids Variable
Schiff Base + Acid Anhydrides 1,3-Dipolar cycloaddition 1,3-Oxazepine derivatives Not specified

The research landscape for this compound continues to evolve as new synthetic methodologies are developed and biological applications are explored. The compound represents an important example of how modern heterocyclic chemistry can create molecular frameworks that combine proven pharmacological principles with structural innovation, positioning such compounds at the forefront of contemporary drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B1463672 2-(4-Morpholinylmethyl)-1,4-oxazepane CAS No. 933728-04-2

Properties

IUPAC Name

2-(morpholin-4-ylmethyl)-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-2-11-8-10(14-5-1)9-12-3-6-13-7-4-12/h10-11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEXLGUPZCWPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(OC1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(4-Morpholinylmethyl)-1,4-oxazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with phosphatidylinositol 3’-kinase (PI3K), influencing its activity and downstream signaling pathways . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can alter gene expression profiles by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits PI3K, resulting in decreased phosphorylation of Akt and subsequent downstream effects . This inhibition can lead to reduced cell survival and increased apoptosis in certain cell types.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under certain conditions but may degrade under others, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure can lead to cumulative effects on cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and organ toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported via specific transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can impact its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.

Biological Activity

2-(4-Morpholinylmethyl)-1,4-oxazepane is a heterocyclic compound known for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings. The compound's structure, pharmacological properties, and implications for drug design are also discussed.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol

The compound features a morpholine ring attached to an oxazepane structure, which is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
  • Receptor Modulation : It may act on various receptors, influencing neurotransmission and other physiological responses.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antitumor Activity

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in leukemia cells (RS4;11 line), suggesting its potential as an anticancer agent. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
RS4;11 (Leukemia)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Inhibition of proliferation

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Pharmacological Implications

Due to its diverse biological activities, this compound is being explored as a potential lead compound in drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that variations in the morpholine ring or substituents on the oxazepane can significantly alter the biological activity. For instance, increasing hydrophobicity generally enhances membrane permeability and bioavailability.

Scientific Research Applications

The compound has shown promise in several biological applications:

Antimicrobial Activity

Research indicates that derivatives of 2-(4-Morpholinylmethyl)-1,4-oxazepane exhibit significant antimicrobial properties against a range of pathogens. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy of Derivatives

CompoundBacillus subtilis (mm)Staphylococcus aureus (mm)Escherichia coli (mm)
Derivative A222021
Derivative B211920
Derivative C232218

These findings suggest that modifications to the oxazepane structure can enhance its activity against specific microbial strains.

Anticancer Properties

In vitro studies have shown that certain derivatives of this compound can inhibit cancer cell proliferation. Mechanisms proposed include induction of apoptosis and interference with cell cycle progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)12
A549 (Lung)10

These results highlight the potential for developing new anticancer agents based on the oxazepane scaffold.

Applications in Research

The compound's unique structure makes it suitable for various research applications:

Drug Development

Due to its biological activity, this compound is being explored as a lead compound for developing new antibiotics and anticancer drugs. Researchers are investigating its mechanism of action to optimize its efficacy and reduce side effects.

Chemical Synthesis

As a versatile building block in organic synthesis, this compound can be used to create more complex molecules through various chemical reactions, including cyclization and substitution reactions.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Case Study on Antimicrobial Efficacy : A study synthesized various derivatives and tested their antimicrobial activity using standard disk diffusion methods. The results indicated significant zones of inhibition compared to control antibiotics.
  • Case Study on Anticancer Screening : In vitro assays were performed on multiple cancer cell lines to assess the cytotoxic effects of derivatives derived from this compound. Results indicated promising anticancer activity at low concentrations.

Comparison with Similar Compounds

Key Observations:

  • Synthetic Routes: N-Propargylamine cyclization and automated capsule-based synthesis are common methods for 1,4-oxazepanes, though morpholinylmethyl derivatives may require specialized ligands or catalysts to improve atom economy .

Structure-Activity Relationship (SAR) Insights:

  • Ring Size : The seven-membered 1,4-oxazepane ring provides greater conformational flexibility than six-membered morpholine, enabling better adaptation to enzyme active sites .
  • Substituent Bulk : Bulky groups like morpholinylmethyl may improve selectivity for specific targets (e.g., SSTR4 over other somatostatin subtypes) but can reduce synthetic accessibility .

Physicochemical Properties

The morpholinylmethyl group increases polarity and hydrogen-bonding capacity compared to hydrophobic aryl substituents:

  • LogP Predictions : 2-(4-Morpholinylmethyl)-1,4-oxazepane likely has a lower LogP (more hydrophilic) than halogenated phenyl derivatives, enhancing solubility in aqueous environments.
  • NMR Data: Derivatives like 3-(3-Cyanophenyl)-1,4-oxazepane show distinct aromatic proton shifts (δ7.70–7.49), whereas morpholinylmethyl protons resonate in the δ3.5–4.0 range, reflecting ether and amine environments .

Preparation Methods

General Synthetic Approach

The synthesis of 2-(4-Morpholinylmethyl)-1,4-oxazepane typically involves:

  • Formation of the 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen atoms.
  • Introduction of the morpholinylmethyl substituent at the 2-position of the oxazepane ring.

This process often requires selective alkylation, ring closure, and functional group transformations under controlled conditions to ensure regioselectivity and stereoselectivity.

Preparation via Polymer-Supported Synthesis and Alkylation

A recent advanced method involves polymer-supported synthesis of 1,4-oxazepane derivatives, which can be adapted for this compound:

  • Starting Materials: Fmoc-HSe(TBDMS)-OH immobilized on Wang resin.
  • Key Steps: Reaction with nitrobenzenesulfonyl chlorides followed by alkylation with 2-bromoacetophenones to form N-phenacyl nitrobenzenesulfonamides.
  • Cleavage and Ring Formation: Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to spontaneous lactonization and formation of oxazepane derivatives.
  • Stereoselectivity: The regio- and stereoselectivity depend on the substitution pattern of the starting bromoacetophenones.
  • Purification: Catalytic hydrogenation of nitro groups improves diastereomer separability, allowing isolation of major isomers.

This method provides a route to chiral 1,4-oxazepane derivatives, which can be functionalized further to introduce morpholinylmethyl groups.

Synthesis of 2,4-Disubstituted Morpholines and 1,4-Oxazepanes

Earlier studies focused on synthesizing 2,4-disubstituted morpholines and 1,4-oxazepanes with biological activity, which is relevant for preparing this compound:

  • Key Insight: The size of the morpholine or 1,4-oxazepane ring and the nature of substituents significantly influence the affinity for dopamine D4 receptors, indicating the importance of precise substitution patterns.
  • Synthetic Route: Typically involves selective substitution at the 2- and 4-positions of the heterocyclic rings using appropriate alkylating agents.
  • Functionalization: Introduction of a p-chlorobenzyl group and aliphatic amines on the morpholine or oxazepane ring is achieved through nucleophilic substitution and reductive amination steps.
  • 3D-QSAR Analysis: Provides guidance on how the chemical structure affects biological activity, indirectly informing synthetic strategy to optimize substitution.

Summary of Preparation Methodologies

Step Description Key Reagents/Conditions Outcome/Notes
Polymer-supported immobilization Fmoc-HSe(TBDMS)-OH on Wang resin reacted with nitrobenzenesulfonyl chlorides Wang resin, nitrobenzenesulfonyl chlorides Formation of resin-bound intermediates
Alkylation Alkylation with 2-bromoacetophenones 2-bromoacetophenones Formation of N-phenacyl nitrobenzenesulfonamides
Cleavage and lactonization Cleavage using TFA or TFA/triethylsilane TFA, Et3SiH Formation of 1,4-oxazepane ring system
Catalytic hydrogenation Reduction of nitro groups to improve diastereomer separation Catalytic hydrogenation Isolation of major diastereomers
Functionalization Introduction of morpholinylmethyl substituent via nucleophilic substitution or reductive amination Morpholine derivatives, alkyl halides Formation of this compound

Research Findings and Considerations

  • The ring size and substitution pattern in 1,4-oxazepane derivatives critically affect the biological activity and synthetic accessibility.
  • Polymer-supported synthesis offers advantages in stereocontrol and purification, which is valuable for producing chiral oxazepane derivatives.
  • The choice of alkylating agents and cleavage conditions influences regioselectivity and stereoselectivity, which are essential for obtaining the desired this compound compound.
  • Catalytic hydrogenation is a useful step to simplify separation of diastereomers formed during synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-(4-Morpholinylmethyl)-1,4-oxazepane derivatives?

Answer:
The synthesis of 1,4-oxazepane derivatives often involves ring-closing reactions or functionalization of pre-existing oxazepane scaffolds. For example:

  • Nucleophilic substitution : Morpholine derivatives can be alkylated using brominated intermediates, as demonstrated in the synthesis of 3-(4-bromophenyl)-1,4-oxazepane (69% yield, δ7.45–7.41 ppm in ¹H-NMR for aromatic protons) .
  • Catalytic cyclization : Seven-membered rings can be formed via epoxyketone inhibitors, where nucleophilic attack by an N-terminal amine on an epoxide carbon leads to 1,4-oxazepane linkage formation (validated by X-ray crystallography and control experiments) .
  • Solid-phase synthesis : Chiral 1,4-oxazepane-5-carboxylic acids have been synthesized from polymer-supported homoserine, enabling stereochemical control .

Advanced: How can synthetic yields of 1,4-oxazepane derivatives be optimized while preserving structural fidelity?

Answer:
Yield optimization requires balancing reaction kinetics and purification strategies:

  • Reaction conditions : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions. For example, 1,4-oxazepane derivatives synthesized via SnAP (synthesis of nitrogen-containing azides) achieved 96% purity after silica gel chromatography with dichloromethane/acetone (95:5) .
  • Characterization : ¹H-NMR is critical for verifying ring closure (e.g., δ3.68–4.18 ppm for oxazepane protons) and detecting impurities like unreacted morpholine precursors .
  • Kinetic vs. thermodynamic control : Computational studies show that 7-membered 1,4-oxazepane rings are thermodynamically favored over 6-membered morpholine products (ΔG‡ = 18.2 kcal/mol for oxazepane vs. 22.1 kcal/mol for morpholine) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing 1,4-oxazepane derivatives?

Answer:

  • ¹H-NMR : Aromatic protons (δ7.0–8.0 ppm) and oxazepane ring protons (δ3.5–4.5 ppm) confirm substitution patterns and ring integrity .
  • HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C₁₁H₁₂BrN₃OS for brominated derivatives, m/z 313.9959 [M+H]⁺) .
  • HPLC : Reverse-phase chromatography resolves enantiomers in chiral derivatives (e.g., 1,4-oxazepane-5-carboxylic acids) .

Advanced: How does the 1,4-oxazepane scaffold enhance proteasome inhibition, and what experimental approaches validate its mechanism?

Answer:
The 1,4-oxazepane ring in proteasome inhibitors (e.g., oprozomib) displaces catalytic water molecules and forms hydrogen bonds with Thr21g-OH and Ser130, stabilizing the inhibitor-enzyme complex. Key validation methods include:

  • X-ray crystallography : Electron density maps confirmed 7-membered ring formation, ruling out 6-membered morpholine products .
  • Isotope studies : Primary kinetic isotope effects (KIE = 1.8) and secondary KIEs (1.1–1.3) distinguish oxazepane formation from alternative pathways .
  • Control experiments : Soaking crystals with Mg(OAc)₂ demonstrated chloride-acetate exchange without disrupting oxazepane linkage, confirming structural stability .

Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of 1,4-oxazepane-based therapeutics?

Answer:
For compounds like SEQ-416 (anti-tuberculosis agent), limited in vivo efficacy despite strong in vitro activity may arise from:

  • Macrophage penetration issues : Use fluorescent probes or radiolabeled analogs to quantify intracellular accumulation in macrophage models .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify metabolic hotspots. Structural modifications (e.g., cyclopropyl substitution) can enhance stability .
  • Dose optimization : Murine PK/PD studies with staggered dosing regimens improve efficacy without toxicity .

Basic: What biological activities are associated with 1,4-oxazepane derivatives?

Answer:
1,4-Oxazepanes exhibit diverse pharmacological profiles:

  • Antimicrobial : Activity against Mycobacterium tuberculosis (Mtb) via proteasome inhibition .
  • CNS modulation : Dopamine D4 receptor ligands for neuropsychiatric disorders .
  • Enzyme inhibition : Glycosidase and nitric oxide synthase inhibitors .

Advanced: What computational strategies predict the thermodynamic favorability of 1,4-oxazepane formation in enzyme-inhibitor complexes?

Answer:

  • Free energy calculations : Molecular dynamics simulations calculate ΔG‡ for ring closure (e.g., 18.2 kcal/mol for oxazepane vs. 22.1 kcal/mol for morpholine) .
  • Docking studies : Rigid-body docking identifies optimal binding poses for oxazepane-containing inhibitors in proteasome active sites .
  • QM/MM modeling : Hybrid quantum-mechanical/molecular-mechanical models simulate reaction pathways for epoxyketone inhibitors .

Advanced: How do structural modifications of the 1,4-oxazepane ring influence target selectivity (e.g., kinases vs. receptors)?

Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., -CN) enhance kinase inhibition (e.g., cyclin G-associated kinase) by strengthening H-bonds with catalytic lysines .
  • Ring size : Seven-membered oxazepanes exhibit better conformational flexibility than six-membered morpholines, improving selectivity for SSTR4 receptors .
  • Chirality : Enantiopure 1,4-oxazepane-5,7-diones act as chiral templates for stereoselective dopamine receptor binding .

Retrosynthesis Analysis

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2-(4-Morpholinylmethyl)-1,4-oxazepane
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